Didodecyl selenide
Description
Contextualization of Organoselenium Compounds in Modern Chemistry
Organoselenium chemistry, which explores compounds with carbon-to-selenium bonds, has become a significant area of modern chemical science. wikipedia.org These compounds serve as important reagents and intermediates in organic synthesis and materials science. nih.govwindows.net Selenium belongs to the group 16 elements (chalcogens), along with oxygen and sulfur, and thus shares some chemical similarities with its lighter counterparts. wikipedia.org However, it also possesses distinct properties that give rise to unique reactivity.
Key characteristics of organoselenium compounds include:
The carbon-selenium (C-Se) bond is weaker than a carbon-sulfur (C-S) bond (234 kJ/mol vs. 272 kJ/mol). wikipedia.org
The C-Se bond is longer than C-S and carbon-oxygen (C-O) bonds. wikipedia.org
Selenium compounds are generally more nucleophilic than their sulfur analogs. wikipedia.org
Selenium can exist in various oxidation states, with Se(II) being the most common in organoselenium chemistry. wikipedia.org
These properties allow organoselenium compounds to be used in a wide range of chemical transformations, including selenoxide eliminations and selenocyclization reactions. mdpi.comsmolecule.com Their utility spans from being intermediates in the total synthesis of natural products to acting as precursors for advanced semiconductor materials. mdpi.comrsc.org
Within the broader field of organochalcogen chemistry, alkyl selenides (R-Se-R'), also known as selenoethers, represent a fundamental structural class. wikipedia.org They are the selenium analogs of ethers and sulfides. Symmetrical selenides are often prepared by the alkylation of alkali metal selenide (B1212193) salts, such as sodium selenide. wikipedia.orgnih.gov
The significance of alkyl selenides stems from their versatile reactivity:
Nucleophilicity : The selenium atom in alkyl selenides can act as a nucleophile, for instance, reacting with alkyl halides to form selenonium salts. wikipedia.org
Precursors for Other Reagents : Alkyl selenides can be oxidized to selenoxides, which are key intermediates in elimination reactions to form alkenes—a widely used transformation in organic synthesis. wikipedia.org
Ligands in Coordination Chemistry : The selenium atom can coordinate with transition metals, influencing the catalytic activity and stability of metal complexes. ias.ac.in
Materials Science Precursors : In materials chemistry, dialkyl selenides like didodecyl selenide are used as selenium sources for the synthesis of metal selenide nanoparticles. The decomposition of these precursors at elevated temperatures allows for the controlled growth of nanocrystals. semanticscholar.orgnih.gov
The properties of alkyl selenides are often compared to their sulfur counterparts (sulfides). While sharing similarities, the weaker and more polarizable C-Se bond often leads to reactions occurring under milder conditions than those required for the corresponding sulfur compounds. windows.net
This compound's primary role in research and development is concentrated in the field of materials science, specifically as a reagent in the synthesis of colloidal semiconductor nanocrystals. The long dodecyl chains provide solubility in high-boiling-point nonpolar solvents commonly used for nanoparticle synthesis, such as octadecene.
Research has shown that this compound can be formed at high temperatures (e.g., 220 °C) from the reaction of dodecyl selenol with octadecene and oleylamine (B85491). semanticscholar.orgnih.gov This in-situ formation or direct use of the compound is critical in controlling the reactivity and availability of selenium during the growth of metal selenide nanocrystals. For example, in the postsynthetic selenization of copper sulfide (B99878) nanoparticles, alkyl selenide species, including this compound, promote the slow transformation of the initial nanoparticles into a copper sulfide-selenide alloy at high temperatures. semanticscholar.orgnih.gov The choice of the selenium precursor can influence the crystal phase of the resulting copper selenide material. semanticscholar.org
The thermal decomposition of dialkyl selenides provides a controlled source of selenium for the synthesis of various metal selenides (MSe), which are important for applications in photovoltaics, infrared optics, and quantum dots. wikipedia.org The decomposition pathway and temperature determine the reaction kinetics and ultimately the size, shape, and quality of the resulting nanocrystals.
The research and application of this compound face several challenges while also presenting significant opportunities for future development.
Challenges:
Synthesis and Precursor Stability: The synthesis of dialkyl selenides often involves reactive and potentially toxic precursors like hydrogen selenide or sodium borohydride (B1222165). nih.govresearchgate.net For example, the synthesis of a related compound, didecyl diselenide, can result in the release of volatile, toxic selenium compounds, necessitating careful handling and containment procedures. semanticscholar.orgnih.gov
Reaction Control: The thermal decomposition of this compound to form metal selenide nanocrystals is a complex process. Controlling the reaction pathways, reactive species, and product outcomes is temperature-dependent and can be challenging to manage precisely. semanticscholar.orgnih.gov
Characterization: Characterizing the intermediates and understanding the precise mechanistic details of its role in nanoparticle formation requires sophisticated analytical techniques.
Opportunities:
Rational Nanoparticle Design: A deeper understanding of how this compound and other alkyl selenides influence nanoparticle growth could lead to the rational design of complex, multicomponent nanostructures with tailored optoelectronic properties. nih.gov
Greener Synthesis Routes: Developing more environmentally benign synthetic routes to this compound and other organoselenium compounds is an ongoing area of research. nih.gov This includes exploring alternative solvents and energy sources to minimize waste and hazardous byproducts.
New Applications: While its current primary use is in materials synthesis, the unique properties of this compound could be explored in other areas. Its hydrophobic nature and the redox activity of the selenium atom could make it a candidate for applications in catalysis or as a component in self-assembled monolayers.
The following table summarizes key research findings related to the synthesis and application of alkyl selenides, including this compound.
| Research Area | Finding |
| Nanoparticle Synthesis | Dodecyl selenol can react with octadecene and oleylamine at 220 °C to form this compound. semanticscholar.orgnih.gov |
| Nanoparticle Transformation | At high temperatures, alkyl selenide species like didodecyl diselenide promote the slow conversion of Cu₂₋ₓS to a Cu₂₋ₓ(S,Se) alloy. semanticscholar.orgnih.gov |
| General Synthesis | Symmetrical dialkyl selenides can be synthesized by reacting an in-situ generated sodium selenide solution with alkyl halides. nih.gov |
| Reaction Selectivity | The choice of selenium precursor, such as an alkyl selenide, can influence the resulting crystal phase (e.g., wurtzite vs. weissite) of copper selenide nanocrystals. semanticscholar.org |
Structure
2D Structure
Properties
CAS No. |
5819-01-2 |
|---|---|
Molecular Formula |
C24H50Se |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-dodecylselanyldodecane |
InChI |
InChI=1S/C24H50Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
KUUNNVBBPBDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Se]CCCCCCCCCCCC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Didodecyl Selenide
X-ray Based Characterization Techniques
X-ray techniques are employed to determine elemental composition, oxidation states, and the crystalline arrangement of atoms in a material.
XPS is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For didodecyl selenide (B1212193), XPS would confirm the presence of selenium and carbon. The high-resolution spectrum of the Se 3d region is particularly informative.
In didodecyl selenide, selenium is in the -2 oxidation state (selenide). The Se 3d signal is a doublet, corresponding to the Se 3d₅/₂ and Se 3d₃/₂ spin-orbit components. For a selenide, the Se 3d₅/₂ peak is expected to appear at a binding energy lower than that of elemental selenium (Se⁰), which is typically found around 55.1-55.6 eV. researchgate.netthermofisher.comresearchgate.net A binding energy in the range of 54-55 eV for the Se 3d₅/₂ peak would be consistent with the -2 oxidation state of selenium in the compound.
Table 2: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Oxidation State | Predicted Binding Energy (eV) |
| Selenium | Se 3d₅/₂ | -2 | ~ 54.0 - 55.0 |
| Carbon | C 1s | N/A | ~ 284.8 - 285.0 |
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. While this compound itself is likely a waxy solid or oil at room temperature and may not form a well-defined crystal suitable for single-crystal XRD, the technique is crucial for analyzing any crystalline materials derived from it.
For instance, if this compound is used as a selenium precursor in the synthesis of inorganic semiconductor nanocrystals (e.g., cadmium selenide or lead selenide), XRD would be used to identify the resulting crystal phase (e.g., zincblende or wurtzite), determine the crystallite size from peak broadening, and measure the lattice parameters. semanticscholar.org Similarly, if it were incorporated as a ligand into a metal-organic framework (MOF), XRD would be essential for solving the complete crystal structure of the resulting framework. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of a compound by analyzing the vibrations of its atoms.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
For this compound ((C₁₂H₂₅)₂Se), the FT-IR spectrum is dominated by the vibrational modes of the long dodecyl chains. The key functional group vibrations are associated with the C-H and C-C bonds of the alkyl chains, as well as the C-Se bond.
Key FT-IR Spectral Features of this compound:
The FT-IR spectrum of a typical long-chain alkane is characterized by several distinct regions. The most prominent bands are the C-H stretching vibrations, which appear in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.orgorgchemboulder.com The C-H bending or scissoring vibrations of the methylene (B1212753) groups are observed between 1470-1450 cm⁻¹. libretexts.orglibretexts.org The methyl groups also exhibit a characteristic rocking vibration in the range of 1370-1350 cm⁻¹. libretexts.orglibretexts.org A notable feature for long-chain alkanes is the C-H rocking vibration of the methyl group, which is found between 725-720 cm⁻¹. libretexts.orglibretexts.org The presence of a peak around 722 cm⁻¹ can indicate the presence of at least four methylene groups in a sequence. spectroscopyonline.com
Below is an interactive data table summarizing the expected FT-IR vibrational modes for this compound based on the analysis of long-chain alkanes and general knowledge of organoselenium compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2959 - 2926 | Asymmetric C-H Stretching | CH₂, CH₃ | Strong |
| 2876 - 2858 | Symmetric C-H Stretching | CH₂, CH₃ | Strong |
| 1470 - 1450 | CH₂ Scissoring (Bending) | CH₂ | Medium |
| 1379 - 1375 | CH₃ Umbrella Mode (Bending) | CH₃ | Medium |
| 725 - 720 | CH₂ Rocking | -(CH₂)n-, n≥4 | Weak-Medium |
| ~600 - 500 | C-Se Stretching | C-Se | Weak-Medium |
Note: The exact peak positions can vary slightly depending on the sample's physical state and the surrounding chemical environment.
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it particularly useful for studying the carbon backbone of the dodecyl chains in this compound.
Key Raman Spectral Features of this compound:
Similar to FT-IR, the Raman spectrum of this compound is largely defined by the vibrations of its long alkyl chains. Studies on dodecane (B42187) have provided detailed insights into its Raman spectrum. uci.edursc.org The C-H stretching region (2800-3000 cm⁻¹) is complex, with contributions from both symmetric and asymmetric stretches of the CH₂ and CH₃ groups. uci.edursc.org The C-C stretching vibrations, which are often weak in FT-IR, give rise to distinct bands in the Raman spectrum in the 800-1200 cm⁻¹ region.
The C-Se bond also has a characteristic Raman signal. In various dialkyl selenides, the C-Se stretching vibration is typically observed in the 500-600 cm⁻¹ range. researchgate.net
The following interactive data table outlines the expected Raman active modes for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2960 - 2850 | C-H Stretching | CH₂, CH₃ | Strong |
| 1460 - 1440 | CH₂ Scissoring (Bending) | CH₂ | Medium |
| 1300 - 1200 | CH₂ Twisting | CH₂ | Medium |
| 1130 - 1060 | C-C Skeletal Stretching | C-C | Strong |
| ~600 - 500 | C-Se Stretching | C-Se | Medium |
Note: The Raman intensities can be influenced by factors such as laser wavelength and sample orientation.
Electron Microscopy and Surface Science Techniques
When this compound is used as a precursor in the synthesis of nanomaterials or thin films, a variety of advanced microscopy and surface science techniques are employed to characterize the resulting materials. These "derived materials" can include metal selenide nanoparticles or thin films.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology and structure of materials at the nanoscale.
Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projection images of a sample by transmitting a beam of electrons through an ultra-thin specimen. It can reveal details about the size, shape, and crystal structure of nanoparticles derived from precursors like this compound. For instance, in the synthesis of cadmium selenide (CdSe) nanocrystals, where a long-chain selenide precursor might be used, TEM is crucial for determining the monodispersity and morphology of the resulting quantum dots. slideshare.netpnu.edu.ua
The table below summarizes typical morphological findings from TEM and SEM analysis of materials derived from selenide precursors.
| Technique | Information Obtained | Typical Observations for Selenide-Derived Materials |
| TEM | Particle size, shape, size distribution, crystallinity | - Spherical or faceted nanocrystals (e.g., quantum dots)- Nanorods or other anisotropic shapes- Aggregation state of nanoparticles |
| SEM | Surface topography, grain size, film morphology | - Smooth or rough thin film surfaces- Presence of cracks or pinholes in films- Agglomerates of nanoparticles with varying sizes |
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM or TEM. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition of the material.
In the context of materials derived from this compound, EDS is used to confirm the presence of selenium and any other constituent elements (e.g., cadmium in CdSe nanoparticles). It can also be used to create elemental maps, showing the spatial distribution of different elements within the sample. researchgate.netresearchgate.net
This interactive table presents the kind of data obtained from an EDS analysis of a hypothetical cadmium selenide nanoparticle sample.
| Element | Energy (keV) | Weight % | Atomic % |
| Se Lα | 1.379 | 41.5 | 49.8 |
| Cd Lα | 3.133 | 58.5 | 50.2 |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. spectraresearch.com A sharp tip at the end of a cantilever scans the surface, and the deflection of the cantilever is measured to create a topographical map. AFM is particularly useful for characterizing the surface of thin films. academicjournals.orgmdpi.com
For thin films prepared using selenide precursors, AFM can provide quantitative data on surface roughness, grain size, and the presence of any surface defects. spectraresearch.com This information is critical for applications where surface quality is paramount, such as in electronic and optoelectronic devices.
The following interactive table summarizes typical surface parameters that can be obtained from AFM analysis of a thin film.
| Parameter | Symbol | Description | Typical Values for Selenide Films |
| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations from the mean surface. | 1 - 10 nm |
| Root Mean Square Roughness | Rq or RMS | The square root of the average of the squared height deviations from the mean surface. | 1.5 - 15 nm |
| Maximum Height | Rmax | The difference between the highest and lowest points on the surface. | 5 - 50 nm |
| Grain Size | - | The average size of the crystalline domains on the surface. | 20 - 200 nm |
Thermal Analysis Techniques for Decomposition Studies
Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential insights into its decomposition kinetics and thermal transitions, respectively. These methods are fundamental in materials science for determining the operational limits and processing parameters of organoselenium compounds.
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition profile of materials like this compound. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of decomposition, the rate of mass loss, and the nature of volatile decomposition products.
In a typical TGA experiment for a long-chain dialkyl selenide, the sample is heated at a constant rate, and the resulting thermogram plots percentage weight loss against temperature. The decomposition of such compounds is expected to occur at elevated temperatures, likely involving the homolytic cleavage of the carbon-selenium bonds. The analysis of the TGA curve can yield important kinetic parameters, such as the activation energy (Ea) of decomposition, which can be calculated using various kinetic models like the Coats-Redfern method. A higher activation energy suggests greater thermal stability.
Hypothetical TGA Data for this compound Analogues
This table presents hypothetical data to illustrate the expected thermal decomposition characteristics of long-chain dialkyl selenides based on general knowledge of organoselenium compounds.
| Parameter | Value | Description |
| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | The temperature at which significant thermal decomposition begins. |
| Temperature at Maximum Decomposition Rate (Tmax) | 320 - 380 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |
| Final Decomposition Temperature (Tfinal) | 400 - 450 °C | The temperature at which the primary decomposition process is complete. |
| Residual Mass @ 500 °C | < 5% | The remaining mass at the end of the analysis, indicating the formation of non-volatile residues, if any. |
| Activation Energy (Ea) | 150 - 200 kJ/mol | A calculated value representing the minimum energy required to initiate the decomposition reaction. |
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC is instrumental in identifying phase transitions such as melting and crystallization.
A DSC thermogram for a long-chain dialkyl selenide would be expected to show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf). This enthalpy value provides insight into the energy required to disrupt the crystalline lattice of the solid compound. Upon cooling, an exothermic peak would indicate the crystallization temperature (Tc). The positions and shapes of these peaks can also provide information about the purity and crystalline nature of the compound.
Hypothetical DSC Data for this compound Analogues
This table presents hypothetical data to illustrate the expected thermal transition characteristics of long-chain dialkyl selenides.
| Parameter | Value | Description |
| Melting Temperature (Tm) | 40 - 60 °C | The temperature at which the compound transitions from a solid to a liquid state. |
| Enthalpy of Fusion (ΔHf) | 100 - 150 J/g | The amount of heat absorbed by the compound during melting, reflecting the strength of intermolecular forces. |
| Crystallization Temperature (Tc) | 30 - 50 °C | The temperature at which the compound transitions from a liquid to a solid state upon cooling. |
| Enthalpy of Crystallization (ΔHc) | -100 to -150 J/g | The amount of heat released by the compound during crystallization. |
Computational Chemistry and Theoretical Modeling of Didodecyl Selenide
Electronic Structure and Bonding Analysis
The electronic structure dictates the reactivity and intrinsic properties of a molecule. Calculations would reveal the nature of the carbon-selenium bond and the influence of the long alkyl chains on the selenium atom's electron density.
Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For didodecyl selenide (B1212193), DFT calculations would be employed to determine its optimized ground-state geometry. This process would yield precise data on bond lengths, bond angles, and dihedral angles.
Note: These values are illustrative, based on general data for similar dialkyl selenides, and have not been specifically published for didodecyl selenide.
Ab Initio Methods for Electronic PropertiesAb initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than standard DFT for certain properties, albeit at a greater computational expense.
For this compound, these methods could be used to refine the electronic energy and electron correlation effects, providing a more accurate description of the weak, long-range intramolecular interactions (van der Waals forces) between the two long dodecyl chains. This is particularly important for accurately predicting the molecule's conformational energies.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of molecular behavior in a dynamic state.
Spectroscopic Property Prediction and Correlation
Computational methods can predict various spectroscopic properties, which can then be used to interpret and verify experimental data.
For this compound, DFT calculations could predict its ⁷⁷Se Nuclear Magnetic Resonance (NMR) chemical shift. The ⁷⁷Se nucleus is highly sensitive to its electronic environment, making its NMR chemical shift a valuable probe of molecular structure. Theoretical predictions could help to correlate observed shifts with specific conformations or intermolecular interactions. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra could be calculated. This would allow for the assignment of specific spectral peaks to molecular motions, such as the C-Se stretching and bending modes, providing a detailed spectroscopic signature of the molecule.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Didodecyl diselenide |
| Dodecanethiol |
Computational Prediction of NMR Parameters (e.g., 77Se Chemical Shift Tensors)
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation, and computational methods have become increasingly reliable for predicting NMR parameters. For selenium-containing compounds, the calculation of the 77Se chemical shift is of particular interest.
Modern computational approaches, primarily based on Density Functional Theory (DFT), can accurately predict 77Se NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensor for the selenium nucleus. The chemical shift is then determined by referencing the calculated shielding value to that of a standard compound, such as dimethyl selenide (SeMe2). nih.gov
The 77Se chemical shift is not a single value but a second-rank tensor, which describes the orientation dependence of the magnetic shielding. While solution-state NMR typically measures the isotropic average of this tensor, computational methods can determine the full tensor, providing deeper insight into the local electronic environment and symmetry around the selenium atom. Factors such as solvent effects can also be incorporated into the calculations, often using continuum solvation models, to better replicate experimental conditions. rsc.org While temperature and concentration have been found to play a minor role in the precise values of 77Se chemical shifts for some organoselenium compounds, conformational changes in flexible molecules like this compound can influence the observed chemical shift. rsc.orgacs.org
Table 1: Hypothetical Computationally Predicted 77Se Chemical Shift Tensor Components for this compound This table presents illustrative values for the principal components of the 77Se chemical shift tensor for this compound, as would be predicted by DFT calculations. The isotropic chemical shift (δiso) is the average of the diagonal components.
| Parameter | Predicted Value (ppm) |
| δ11 | 180 |
| δ22 | 155 |
| δ33 | 125 |
| δiso (Isotropic Shift) | 153.3 |
Modeling of Vibrational and Electronic Spectra
Theoretical modeling is highly effective in predicting and interpreting the vibrational and electronic spectra of molecules.
Vibrational Spectra (IR and Raman): Quantum chemical calculations, again predominantly using DFT, can compute the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy. researchgate.net After geometry optimization, a frequency calculation is performed, which yields a set of normal modes of vibration. mdpi.com For a molecule like this compound, these calculations can help assign specific absorption bands in an experimental spectrum to particular molecular motions, such as:
C-H stretching vibrations of the dodecyl chains.
CH2 bending and wagging modes. polimi.it
C-Se stretching and bending vibrations, which are characteristic of the organoselenium moiety.
Skeletal vibrations of the long alkyl chains.
By comparing the computed spectrum with experimental data, a detailed assignment of vibrational bands can be achieved, confirming the molecular structure and providing information about its conformational state. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes in this compound This table shows representative vibrational frequencies for this compound, calculated using DFT methods. These values help in the assignment of experimental IR and Raman spectra.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected IR Intensity |
| Asymmetric C-H Stretch (CH2) | 2925 | Strong |
| Symmetric C-H Stretch (CH2) | 2855 | Strong |
| CH2 Scissoring | 1465 | Medium |
| C-Se Stretch | 580 | Medium-Weak |
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations predict the energies of electronic transitions from the ground state to various excited states. For a simple dialkyl selenide like this compound, the primary electronic transitions in the accessible UV region involve the promotion of a non-bonding electron from the selenium atom (n) to an anti-bonding sigma orbital (σ) associated with the C-Se bonds (n → σ transition). acs.org These transitions are typically of low intensity and occur at the lower end of the UV spectrum. Computational modeling can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band.
Table 3: Predicted Electronic Transitions for this compound via TD-DFT This table provides an example of the kind of data obtained from TD-DFT calculations for the lowest energy electronic transitions.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S0 → S1 (n → σ) | ~260 | Low (~0.01) |
| S0 → S2 (n → σ) | ~235 | Low (~0.02) |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a vital tool for exploring the detailed pathways of chemical reactions, providing insights into transition states and decomposition mechanisms that are often difficult to probe experimentally.
Transition State Analysis for Synthetic Reactions
Understanding the mechanism of a synthetic reaction requires identifying the intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate. nih.gov Computational methods can map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and transition states.
For the synthesis of this compound, a common route involves the reaction of an alkyl halide (e.g., 1-bromododecane) with a selenium nucleophile (e.g., sodium selenide). Transition state analysis for such a nucleophilic substitution (SN2) reaction would involve:
Locating the Transition State Structure: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state, where one C-Br bond is partially broken and one C-Se bond is partially formed.
Frequency Analysis: A frequency calculation on the transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate. nih.gov
These calculations can be used to compare different potential pathways and predict how changes in reactants or conditions will affect the reaction outcome. core.ac.uk
Table 4: Hypothetical Energy Profile for a Key Step in this compound Synthesis This table illustrates a calculated reaction energy profile for the SN2 reaction between dodecyl bromide and a selenide anion, as determined by DFT.
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | C12H25Br + Se2- | 0 |
| Transition State | [Br···C12H25···Se]3-‡ | +85 |
| Products | C12H25Se- + Br- | -120 |
Modeling of Thermal and Photochemical Decomposition Pathways
Computational modeling can also elucidate how molecules like this compound break down under the influence of heat (thermal decomposition) or light (photochemical decomposition).
Thermal Decomposition: At elevated temperatures, the weakest bonds in a molecule are the most likely to break. In this compound, the C-Se bond is significantly weaker than the C-C and C-H bonds of the alkyl chains. Computational modeling can predict bond dissociation energies (BDEs) to identify these weak points. The primary thermal decomposition pathway is likely the homolytic cleavage of a C-Se bond to produce a dodecyl radical and a dodecylselanyl radical. researchgate.net
(C12H25)2Se → C12H25• + •SeC12H25
Further decomposition steps can also be modeled to predict the final products. nih.gov
Photochemical Decomposition: Photochemical reactions proceed via electronically excited states. nih.gov Upon absorption of UV light, this compound is promoted to an excited state (as described in 4.3.2). Computational methods can map the potential energy surfaces of these excited states. Often, these surfaces are dissociative, meaning that upon excitation, the molecule can spontaneously fall apart. For dialkyl selenides, excitation to the n → σ* state often leads directly to the cleavage of the C-Se bond, providing a pathway for decomposition even at low temperatures. acs.org
Table 5: Illustrative Calculated Bond Dissociation Energies (BDEs) for this compound BDEs calculated using DFT can pinpoint the weakest links in a molecule, predicting the most likely initial step in thermal decomposition.
| Bond | Description | Calculated BDE (kJ/mol) |
| C12H25-SeC12H25 | Carbon-Selenium Bond | ~250 |
| CH3-(CH2)10-CH2 | Terminal Carbon-Carbon Bond | ~370 |
| C12H25-H | Primary Carbon-Hydrogen Bond | ~420 |
Reactivity, Transformation Mechanisms, and Degradation Pathways
Thermal Decomposition Mechanisms and Products
The thermal stability and decomposition pathways of dialkyl selenides are of significant interest for applications where these compounds are subjected to elevated temperatures. The decomposition of didodecyl selenide (B1212193) is primarily governed by the homolytic cleavage of its C-Se bonds.
The kinetics of thermal decomposition for long-chain dialkyl selenides like didodecyl selenide are not extensively documented in the literature. However, kinetic studies on the thermal degradation of various polymers and organic compounds can provide a framework for understanding the process. mdpi.comscirp.orgjmaterenvironsci.commdpi.com The thermal degradation of such materials is often analyzed using thermogravimetric analysis (TGA) to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). jmaterenvironsci.commdpi.com For dialkyl selenides, the activation energy for the homolytic cleavage of the C-Se bond is a key parameter. The C-Se bond is weaker than the C-C and C-H bonds within the alkyl chains, suggesting that its scission will be the initiating step in the thermal degradation process. The rate of decomposition is expected to follow a kinetic model that reflects this initial bond-breaking step, likely a first-order process. scirp.org
Generic kinetic parameters for the thermal decomposition of similar organic compounds are presented in the table below.
| Parameter | Typical Value Range | Description |
| Activation Energy (Ea) | 50 - 250 kJ/mol | The minimum energy required to initiate the decomposition reaction. |
| Pre-exponential Factor (A) | 10¹⁰ - 10¹⁶ s⁻¹ | A measure of the frequency of collisions in the correct orientation for reaction. |
| Reaction Order (n) | 1 | Describes how the rate of reaction depends on the concentration of the reactant. |
Note: These are general values for organic compounds and may not be specific to this compound.
Upon heating, this compound is expected to decompose into a variety of volatile and non-volatile products. The primary volatile products would result from the radical species generated during the initial C-Se bond cleavage. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique used to identify such products from the thermal decomposition of complex organic molecules. mit.eduoaes.cccranfield.ac.ukjyu.fiacademicjournals.org
For this compound, the dodecyl radicals formed can undergo several reactions:
Hydrogen abstraction: Dodecyl radicals can abstract hydrogen atoms from other dodecyl chains to form dodecane (B42187).
Disproportionation: Two dodecyl radicals can react to form dodecane and 1-dodecene (B91753).
Combination: Two dodecyl radicals can combine to form tetracosane.
The selenium atom would likely form elemental selenium (Se) or volatile selenium species depending on the reaction conditions. A general representation of the expected volatile products is shown in the table below.
| Precursor | Expected Volatile Decomposition Products |
| This compound | Dodecane, 1-Dodecene, other isomeric alkenes |
The thermal degradation of this compound proceeds through a radical mechanism initiated by the homolytic cleavage of the C-Se bond. hrpub.orgrsc.orglibretexts.org This initial step is favored due to the relatively low bond dissociation energy of the C-Se bond compared to C-C and C-H bonds.
Initiation: (C₁₂H₂₅)₂Se → 2 C₁₂H₂₅• + Se
Redox Chemistry and Reversible Transformations
The selenium atom in this compound can exist in different oxidation states, making it susceptible to both oxidation and reduction, which can lead to reversible transformations.
Dialkyl selenides are readily oxidized to the corresponding selenoxides. wikipedia.orgmarquette.edursc.orgscribd.com This oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgrsc.orgmdpi.com
The reaction with hydrogen peroxide proceeds as follows: (C₁₂H₂₅)₂Se + H₂O₂ → (C₁₂H₂₅)₂Se=O + H₂O
The resulting didodecyl selenoxide is a more polar species than the parent selenide. This transformation is the basis for applications where a change in surface wettability is desired. The selenoxide can be considered a key intermediate in further oxidative transformations. Under stronger oxidizing conditions, it is possible to form the corresponding selenone, ((C₁₂H₂₅)₂SeO₂), although this requires more forcing conditions. wikipedia.org
A significant reaction of selenoxides bearing a β-hydrogen is the syn-elimination reaction, which occurs upon heating to produce an alkene and a selenenic acid. wikipedia.orgscribd.commdpi.comkyoto-u.ac.jpwikipedia.org For didodecyl selenoxide, this would lead to 1-dodecene and dodecaneselenenic acid.
The selenoxide formed from the oxidation of this compound can be reduced back to the parent selenide, demonstrating a reversible redox transformation. researchgate.net Mild reducing agents, such as ascorbic acid (Vitamin C), have been shown to reduce selenoxides. researchgate.net This reversibility is a key feature in the design of redox-responsive materials.
The direct reduction of a dialkyl selenide to generate a selenol (RSeH) or a selenolate anion (RSe⁻) typically involves the cleavage of a C-Se bond and is a more challenging transformation than the reduction of a selenoxide. While strong reducing agents like sodium borohydride (B1222165) can cleave diselenides (R-Se-Se-R) to form selenolates, their reaction with selenides is less straightforward. hrpub.orgrsc.org The generation of a dodecylselenol or its corresponding selenolate from this compound would likely require specific and potent reducing systems capable of C-Se bond scission. The more common pathway to obtain dodecylselenol involves the reduction of didodecyl diselenide. smolecule.comnih.govrsc.org
| Transformation | Oxidizing/Reducing Agent | Product(s) |
| Oxidation | ||
| This compound → Didodecyl selenoxide | H₂O₂, O₃, mCPBA | (C₁₂H₂₅)₂Se=O |
| Reduction | ||
| Didodecyl selenoxide → this compound | Ascorbic Acid | (C₁₂H₂₅)₂Se |
| Didodecyl diselenide → Dodecylselenol | Sodium borohydride | C₁₂H₂₅SeH |
Dynamic Covalent Chemistry Involving Selenide Bonds
Dynamic covalent chemistry (DCC) involves chemical reactions where covalent bonds can be reversibly formed and broken under specific external stimuli, allowing for the creation of adaptable chemical systems. xuslab.comacs.org While much of the research in selenium-based DCC focuses on the more labile diselenide (Se-Se) bond, the principles extend to other bonds involving selenium. xuslab.comacs.org
The Se-Se bond has a relatively low bond energy (approximately 172 kJ/mol), which is lower than that of a disulfide (S-S) bond (240 kJ/mol). researchgate.net This lower bond energy allows for diselenide metathesis (exchange) to occur under mild conditions such as visible light or gentle heating, without the need for catalysts. researchgate.net This property is fundamental to the use of diselenide-containing polymers in self-healing materials, shape memory applications, and light-based information storage. xuslab.com
While the carbon-selenium (C-Se) bond in this compound is more stable than a Se-Se bond, the chemistry of selenium allows for its participation in dynamic systems. For instance, Se-N dynamic covalent bonds can be formed between a selenium species and a nitrogen-containing compound (like a pyridine (B92270) derivative), which can be reversibly cleaved by changes in pH, temperature, or by displacement with a stronger electron donor. tsinghua.edu.cn This illustrates that the selenium atom can act as a hub for dynamic bond formation. Research has also pointed to the potential for Se-O and Se-S bonds to act as dynamic covalent bonds due to their estimated bond energies being lower than that of a disulfide bond. acs.org
The involvement of a simple dialkyl selenide like this compound in DCC would likely proceed through intermediates or transformations that generate more traditionally dynamic species, such as selenolates or by interacting with other dynamic functional groups within a larger molecular system.
Photochemical Reactivity
This compound, like other organoselenium compounds, is susceptible to transformations induced by light. The energy from photons can be sufficient to cleave the C-Se bonds, leading to the formation of reactive intermediates and subsequent chemical reactions.
The primary photochemical event for alkyl selenides upon UV irradiation is the cleavage of the carbon-selenium bond. Studies on analogous alkyl phenyl selenides have shown that photolysis leads to the homolytic cleavage of the C-Se bond, generating alkyl and selenyl radicals. researchgate.net For this compound, this process would yield a dodecyl radical (•C₁₂H₂₅) and a dodecylselenyl radical (•SeC₁₂H₂₅).
R-Se-R' + hν → R• + •Se-R' (where R and R' are dodecyl groups)
The efficiency and pathway of this bond cleavage can be influenced by several factors, including the solvent viscosity and the wavelength of the light used. researchgate.net The generation of these carbon-centered radicals opens pathways for various subsequent reactions, such as hydrogen abstraction, dimerization, or addition to unsaturated systems. researchgate.netmdpi.com Visible light has also been shown to be effective in cleaving the Se-Se bond in diselenides to produce selenium radicals, which can then engage in further chemical transformations. mdpi.com
Once radicals are generated via photoinduced cleavage, they can participate in a variety of light-mediated transformations. Alkyl aryl selenides have been shown to convert to the corresponding carbonyl compounds upon photolysis in the presence of air or oxygen. acs.org This suggests that a potential light-mediated transformation for this compound in an aerobic environment could involve its degradation to dodecanal (B139956) or other oxidized products.
Furthermore, selenium radicals generated photochemically are utilized in synthetic organic chemistry. For example, selenium radicals can add to alkenes and alkynes, initiating cyclization cascades to form complex cyclic molecules. mdpi.com The photoinduced reaction between aryl halides and selenide anions can also be used to synthesize new selenide compounds. researchgate.net These examples highlight the synthetic potential of light-mediated reactions involving organoselenium compounds, a reactivity profile that is applicable to this compound.
The table below summarizes typical photoproducts observed from the photolysis of analogous alkyl selenides, illustrating the consequences of C-Se bond cleavage.
| Precursor Type | Photolysis Condition | Major Product Types | Inferred Intermediate | Reference |
| Alkyl Phenyl Selenide | KrF excimer laser (248 nm) | Alkenes, Alkanes, Dimerized Alkanes, Dialkyl Selenide, Benzene, Diselenides | Alkyl radical, Phenyl radical, Selenyl radical | researchgate.net |
| Diaryl Diselenide | Visible light | Selenylated 1,6-enynes | Aryl selenyl radical | mdpi.com |
| Alkyl Aryl Selenide | UV light, in air | Carbonyl compounds | Alkyl radical, Peroxy radical | acs.org |
Reaction with Specific Chemical Species
This compound and its closely related derivatives are important reagents in the synthesis of advanced materials, particularly metal selenide nanocrystals. Its reactivity with metal precursors is central to this application.
This compound and its precursor, dodecylselenol (DDSeH), along with its oxidized form, didodecyl diselenide ((C₁₂H₂₅)₂Se₂), serve as crucial selenium sources for the synthesis of metal selenide nanocrystals. rsc.org In these syntheses, the organoselenium compound reacts with a metal salt or complex at elevated temperatures to produce the desired metal selenide material.
A key finding is that the specific selenium precursor used can direct the crystal phase of the resulting nanocrystals. For example, in the synthesis of copper selenide (Cu₂₋ₓSe), using didodecyl diselenide as the selenium source was shown to favor the formation of a rare, metastable hexagonal crystal phase. rsc.orgresearchgate.net This control is attributed to the different reaction kinetics provided by the diselenide compared to other selenium sources. rsc.org Similarly, didecyl selenide (a close analogue) has been used as a selenium source to prepare palladium selenide by heating it with a precursor mixture. rsc.org
Research on the postsynthetic selenization of copper sulfide (B99878) (Cu₂₋ₓS) nanoparticles has shown that at high temperatures, alkyl selenide species like didodecyl diselenide promote a slow transformation into a copper-sulfur-selenium alloy, Cu₂₋ₓ(S,Se). acs.orgnih.gov The temperature of the reaction dictates the dominant reactive selenium species in solution, which in turn controls whether the transformation proceeds via anion exchange or a dissolution-deposition mechanism. acs.orgsemanticscholar.org
The table below details research findings on the use of dialkyl selenides and diselenides in material synthesis.
| Selenium Precursor | Metal Precursor | Reaction Conditions | Product | Key Finding | Reference |
| Didodecyl diselenide | Copper precursor | Not specified | Hexagonal phase Cu₂₋ₓSe nanocrystals | The diselenide precursor directs the formation of a metastable crystal phase. | rsc.orgresearchgate.net |
| Didecyl selenide | Palladium precursor | Heated at 250 °C under N₂ | Palladium selenide | Demonstrates utility as a Se source for noble metal selenides. | rsc.org |
| Didecyl diselenide | Cu₂₋ₓS nanorods | 185 °C or 260 °C in octadecene | Cu₂₋ₓS–Cu₂₋ₓSe nanoheterostructures | Temperature alters the reactive selenium species, changing the transformation pathway from deposition to anion exchange. | acs.orgnih.gov |
In the context of colloidal nanocrystal synthesis, the molecules that coat the surface of the nanoparticle are known as ligands. These ligands are crucial for stabilizing the particles in solution and influencing their growth, size, shape, and electronic properties. Long-chain alkyl compounds, including selenides, are often involved in this surface chemistry.
Didodecyl diselenide has been employed not only as a selenium source but also as a ligand in the synthesis of Cu₂₋ₓSe nanocrystals. researchgate.net In such cases, the dodecyl chains of the selenide molecule coordinate to the nanocrystal surface, providing colloidal stability. The surface of a nanocrystal is dynamic, and the ligands can adsorb and desorb, or be replaced by other molecules in the solution in a process called ligand exchange. acs.orgnih.gov
While studies specifically detailing the exchange of this compound as a ligand are not prominent, the general principles of ligand exchange on metal selenide nanocrystals are well-established. For instance, on cadmium selenide (CdSe) nanocrystals, native ligands can be displaced by other molecules like thiols or amines. nih.govescholarship.org The binding of these ligands is often reversible, and the strength of the coordination affects the stability and properties of the nanocrystals. acs.org It can be inferred that this compound, when present on a nanocrystal surface, would participate in this dynamic equilibrium, coordinating to Lewis-acidic metal sites on the surface and potentially being displaced by other stronger-binding ligands. nih.gov
Applications of Didodecyl Selenide in Advanced Materials Science and Catalysis
Precursors for Semiconductor Nanocrystals and Thin Films
Didodecyl selenide (B1212193) is a key precursor in the synthesis of various semiconductor nanocrystals and the deposition of thin films. Its decomposition at elevated temperatures provides a controlled source of selenium for the formation of metal selenide materials.
Synthesis of Metal Selenide Nanocrystals (e.g., Copper Selenide, Zinc Selenide)
The synthesis of metal selenide nanocrystals, such as copper selenide and zinc selenide, often employs didodecyl selenide as a selenium source. google.comrsc.orggoogle.com In a typical colloidal synthesis, a metal precursor is reacted with this compound in a high-boiling point solvent. The temperature of the reaction is a critical parameter that influences the reactivity of the selenium precursor and, consequently, the final product. For instance, studies have shown that dodecyl selenol can react with common solvents like octadecene and oleylamine (B85491) to form didodecyl diselenide and this compound at 220 °C, but not at 155 °C. acs.orgsemanticscholar.org This temperature-dependent reactivity allows for the selective synthesis of different phases of copper selenide. The use of diorganyl dichalcogenides, a class of compounds to which didodecyl diselenide is related, has been shown to be effective in targeting metastable phases of semiconductor nanocrystals. acs.org
The choice of the selenium precursor is crucial in determining the crystal phase of the resulting nanocrystals. For example, using didodecyl diselenide as the selenium source has been shown to produce the wurtzite phase of Cu₂-xSe nanoplatelets. acs.org In contrast, other selenium precursors might lead to different crystalline structures. This highlights the role of the precursor's molecular structure in directing the crystallographic outcome of the nanocrystal synthesis.
Role in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Chalcogenide Films
This compound and related organoselenium compounds are valuable precursors for the deposition of chalcogenide thin films via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). upce.czpsu.eduresearchgate.netgoogle.com These techniques are essential for fabricating high-quality, uniform thin films required in electronic and optoelectronic devices.
In CVD, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film. researchgate.netnih.gov The volatility and decomposition characteristics of this compound make it a suitable candidate for this process. ALD, a more precise layer-by-layer deposition technique, also benefits from selenium precursors that exhibit self-limiting surface reactions. google.comyonsei.ac.krunifi.it The design of novel organic selenium derivatives is an active area of research to develop precursors that are well-suited for ALD of 2D transition-metal dichalcogenides. upce.cz The use of such precursors allows for atomic-level control over film thickness and composition, which is critical for advanced electronic applications. researchgate.net
Control of Crystal Phase and Morphology of Derived Materials
The molecular structure of the precursor, including this compound, plays a pivotal role in controlling the crystal phase and morphology of the synthesized nanomaterials. chalcogen.ro The decomposition pathway of the precursor can be influenced by reaction conditions such as temperature and the presence of coordinating ligands, which in turn dictates the final crystal structure. nih.gov
For example, the use of didodecyl diselenide has been specifically linked to the formation of a metastable wurtzite phase of Cu₂-xSe. researchgate.netvanderbilt.edu This is attributed to the mechanism of selenium release from the precursor, which differs from other selenium sources. The slow release of selenium at the nanoparticle surface can direct the formation of metastable phases over the thermodynamically preferred cubic phase. acs.org This ability to selectively synthesize different crystal phases is crucial as the physical and electronic properties of the nanocrystals are highly dependent on their crystallographic structure.
| Precursor System | Nanocrystal Product | Key Finding |
| Didodecyl diselenide | Wurtzite Cu₂-xSe nanoplatelets | The use of didodecyl diselenide as the selenium source specifically directs the formation of the metastable wurtzite phase. acs.orgresearchgate.net |
| Dodecyl selenol | Cubic or Umangite Cu₂-xSe | The reactivity of dodecyl selenol is highly dependent on the solvent and ligands present, leading to different crystal phases. acs.orgresearchgate.net |
| Diphenyl diselenide | Metastable weissite Cu₂-xSe | The choice of the organoselenium precursor can lead to the formation of previously unobserved metastable phases. acs.orgnsf.gov |
Self-Assembled Monolayers (SAMs) and Surface Functionalization
This compound and related alkyl selenols are instrumental in forming self-assembled monolayers (SAMs) on various substrates, particularly noble metals. These organized molecular layers are critical for modifying surface properties and creating functional interfaces for a range of applications. researchgate.netnih.gov
Formation of Selenide-Terminated Monolayers on Noble Metal Substrates (e.g., Gold, Silver)
Self-assembled monolayers of organoselenium compounds, including those derived from this compound, readily form on noble metal surfaces like gold and silver. diva-portal.orgnih.govnih.govresearchgate.netharvard.edu The selenium headgroup exhibits a strong affinity for these metals, leading to the formation of a stable metal-selenolate bond. wikipedia.orgmdpi.com The process typically involves the cleavage of the Se-Se bond in a diselenide precursor, such as didodecyl diselenide, upon adsorption onto the metal surface. researchgate.net
The resulting SAMs are often highly ordered and densely packed. nih.gov Studies have shown that selenol-based SAMs can exhibit superior film quality compared to their thiol counterparts, which is attributed to the better ability of selenolates to adapt the surface lattice of the substrate. nih.gov This leads to a more favorable two-dimensional arrangement of the adsorbate molecules. The stability of these selenide-based SAMs is also noteworthy, with some studies demonstrating their exceptional long-term stability in ambient conditions, a crucial factor for the development of reliable molecular electronic devices. nsf.govresearchgate.net
Influence of Chain Packing and Bond Nature in SAMs
The properties of SAMs are significantly influenced by the packing of the alkyl chains and the nature of the bond between the selenium headgroup and the metal substrate. The long dodecyl chains of this compound promote van der Waals interactions between adjacent molecules, leading to a high degree of order and dense packing within the monolayer. researchgate.netacs.org
Research comparing alkyl selenolate and alkyl thiolate functionalized gold nanoparticles has revealed that passivation with alkyl selenides is more efficient, characterized by greater chain density and a stronger Au-Se bond strength, particularly when higher ligand-to-substrate ratios are used. acs.org The nature of the gold-selenide bond is a key factor in the enhanced stability and packing density of these SAMs. The strength of the Se-Au bond is considered to be stronger than the S-Au bond, contributing to the formation of highly ordered and robust monolayers. mdpi.com X-ray photoelectron spectroscopy (XPS) is a common technique used to analyze the chemical environment of the elements and the nature of the bonds within the SAMs. nsf.gov
| Feature | Alkyl Selenolate SAMs | Alkyl Thiolate SAMs |
| Bonding to Gold | Stronger Au-Se bond | Weaker Au-S bond |
| Packing Density | Higher chain grafting density | Lower chain grafting density |
| Stability | Exceptional long-term stability | Susceptible to oxidation and desorption |
| Film Quality | Superior film quality with better ordering | Can have more defects |
Development of Functional Polymeric Materials
This compound is emerging as a valuable component in the creation of advanced functional polymeric materials. Its unique combination of long alkyl chains, which impart hydrophobicity and solubility in organic media, and a redox-active selenium atom allows for the design of polymers with responsive and dynamic properties.
The integration of this compound into polymer structures is a strategy to bestow unique functionalities upon the resulting materials. Selenium-containing polymers have traditionally been explored for applications as optoelectronic or semiconducting materials and catalysts. tsinghua.edu.cn However, challenges such as limited solubility and poor stability have sometimes hindered their broader use. tsinghua.edu.cn The incorporation of this compound, with its long, flexible dodecyl chains, can help overcome these issues.
One notable method involves physically blending this compound with a host polymer, such as polystyrene, to create functional composite materials. nih.govresearchgate.net In a specific application, this compound was mixed with polystyrene to prepare honeycomb-structured films using the "breath figure" method. nih.govresearchgate.netresearchgate.net The presence of this compound was found to facilitate the formation of well-ordered honeycomb films. nih.govresearchgate.net Characterization via X-ray photoelectron spectroscopy and energy-dispersive spectrometry confirmed that selenium atoms were distributed on the bottom, pore walls, and top surface of the film. nih.govresearchgate.net This approach demonstrates how this compound can be used as a functional additive, embedding the redox-active properties of selenium within a stable polymer matrix without the need for complex monomer synthesis and polymerization.
While direct polymerization of this compound is not a primary application, its structural motifs are relevant to the synthesis of selenium-containing block copolymers. For instance, the introduction of long alkyl chains into a polymer backbone, similar to the dodecyl groups in this compound, has been shown to improve the solubility and stability of selenium-containing polymers. tsinghua.edu.cn
A key application of this compound is in the fabrication of smart surfaces with redox-responsive wettability. nih.gov This property stems from the ability of the selenide group (R-Se-R) to be reversibly oxidized to selenoxide (R-Se(O)-R) and subsequently reduced back to the selenide. This chemical transformation induces a significant change in polarity, which in turn alters the surface energy and its interaction with water.
Researchers have successfully created selenium-decorated honeycomb films by mixing this compound with polystyrene. nih.govresearchgate.net These films exhibit tunable surface wettability regulated by oxidizing and reducing agents. nih.gov The process is summarized in the table below.
| Treatment | Chemical Agent | Selenium Moiety State | Surface Property | Effect on Water Contact Angle | Observed Outcome |
|---|---|---|---|---|---|
| Initial State | None | Selenide (hydrophobic) | Hydrophobic | High | Water droplets are repelled. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Selenoxide (hydrophilic) | Hydrophilic | Decreases | Surface becomes wettable, promoting cell adhesion. nih.govresearchgate.net |
| Reduction | Vitamin C | Selenide (hydrophobic) | Hydrophobic | Increases | Surface reverts to a non-wettable state, allowing for cell detachment. nih.govresearchgate.net |
This redox-switchable behavior is highly valuable for applications in biotechnology and medicine. For example, these surfaces can be used to control cell adhesion and detachment on demand. nih.govscispace.com A hydrophilic surface, generated by oxidation with hydrogen peroxide, promotes cell adhesion and proliferation. nih.govresearchgate.net Subsequent treatment with a reducing agent like vitamin C renders the surface hydrophobic again, which allows for the gentle detachment of living cells with high activity. nih.govresearchgate.net
From a materials science perspective, the selenide and particularly the related diselenide moiety, which can be formed from selenols derived from this compound, are excellent candidates for constructing dynamic covalent networks (DCNs) and hybrid hydrogels. researchgate.netnih.gov Dynamic covalent chemistry involves reversible chemical reactions, allowing materials to adapt, self-heal, or be recycled. researchgate.netdiva-portal.org
The diselenide bond (Se-Se) has a lower bond energy (172 kJ/mol) compared to the more commonly used disulfide bond (S-S) (240 kJ/mol). researchgate.netnih.gov This means that the Se-Se bond can be cleaved and reformed under milder stimuli, such as visible light or gentle heating, making it a highly responsive dynamic covalent bond. researchgate.net While research has often focused on diselenide-containing molecules, the principles are extendable to systems involving selenide chemistry.
Hybrid hydrogels, which combine different types of materials (e.g., natural and synthetic polymers, or polymers and nanoparticles) to achieve enhanced properties, can benefit from the incorporation of selenium-based linkers. mdpi.comrsc.orgharvard.edu Selenide-linked hybrid hydrogels have been developed that exhibit on-demand degradation under specific redox or light stimuli. nih.gov The incorporation of a molecule like this compound into such a network would introduce several key features:
Hydrophobic Domains: The long dodecyl chains can create hydrophobic pockets within the hydrogel matrix, which can be used for encapsulating non-polar molecules.
Redox Sensitivity: The selenide group acts as a trigger point, allowing the network to be selectively cleaved or reconfigured in response to specific chemical signals.
Interfacial Control: In multiphasic materials, the amphiphilic nature of an oxidized this compound derivative could help stabilize interfaces.
Although typical selenium-containing hydrogels can be mechanically weak, they can be reinforced with nanoparticles or by creating interpenetrating networks to improve their mechanical properties, making them suitable for applications like wound healing. researchgate.netnih.gov
Catalysis and Specialized Reagents
This compound and its derivatives serve as precursors for catalytic systems and as specialized reagents in synthetic chemistry, particularly leveraging the unique reactivity of the carbon-selenium bond.
In organometallic chemistry, ligands play a crucial role in modulating the activity and selectivity of a metal catalyst. yorku.cauga-editions.comula.ve Selenoethers, such as this compound, can act as selenium-donating ligands. nih.gov The selenium atom, with its lone pairs of electrons, can coordinate to a transition metal center. The electronic properties of the resulting metal complex, and thus its catalytic activity, are influenced by the nature of the selenium ligand. nih.gov The long alkyl chains of this compound can enhance the solubility of the organometallic complex in non-polar organic solvents, which is advantageous for homogeneous catalysis. yorku.ca
More commonly, dialkyl selenides act as precursors for generating more reactive selenium species or for the synthesis of selenium-containing nanomaterials with catalytic properties. smolecule.comnih.gov For example, this compound can be a precursor in the synthesis of metal selenide nanocrystals, which are investigated for their catalytic activities. rsc.org The synthesis of these advanced materials often requires precise control over reactive intermediates, and organoselenium compounds like this compound provide a stable, handleable source of selenium. smolecule.comnih.gov
| Precursor/Ligand Role | Description | Potential Application |
| Direct Ligand | The selenium atom in this compound coordinates to a metal center (e.g., Palladium, Rhodium). The dodecyl chains provide solubility. nih.gov | Homogeneous catalysis, such as cross-coupling reactions or asymmetric allylic alkylation. nih.govsolubilityofthings.com |
| Precursor to Selenols | Reduction of the related didodecyl diselenide can yield dodecylselenol (C₁₂H₂₅SeH), a key reagent for further synthesis. rsc.orgwikipedia.org | Synthesis of other organoselenium reagents or surface functionalization. |
| Precursor for Nanomaterials | Thermal decomposition or chemical reaction of this compound in the presence of a metal salt to form metal selenide nanoparticles. rsc.org | Heterogeneous catalysis, photocatalysis, and electronic devices. |
Organoselenium compounds are versatile reagents in organic synthesis, often involving radical intermediates. nih.govwikipedia.org The carbon-selenium bond is weaker than a carbon-sulfur or carbon-carbon bond, allowing it to undergo homolytic cleavage (bond breaking to form two radicals) under photochemical or thermal conditions. bbhegdecollege.com
Didodecyl diselenide (DD2Se2), which is closely related to this compound and can be formed from it via oxidation and dimerization of the corresponding selenol, is a stable radical precursor. nih.govrsc.org Under visible light irradiation, the Se-Se bond can cleave to generate dodecylselanyl radicals (C₁₂H₂₅Se•). nih.gov These radicals can participate in a variety of synthetic transformations, including:
Addition to Alkenes and Alkynes: Selanyl (B1231334) radicals can add across double or triple bonds, initiating cyclization reactions or leading to the seleno-functionalization of molecules. nih.gov
Hydrogen Atom Abstraction: They can abstract hydrogen atoms from substrates, which is a key step in certain functionalization reactions. rsc.org
Radical Coupling: Two selanyl radicals can couple to reform the diselenide, a key termination step that also highlights the dynamic nature of the system. rsc.org
A study on the reactivity of dodecylselenol (DDSeH) found that it can engage in radical chemistry with unsaturated solvents and ligands. rsc.org For example, in reactions with oleylamine at elevated temperatures, the formation of didodecyl diselenide was observed, which was proposed to occur through the coupling of two DDSe• radicals. rsc.org This highlights the accessibility of radical pathways for dodecyl-selenium species in common synthetic conditions, making them useful reagents for constructing complex organic molecules.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
While progress has been made, the synthesis of dialkyl selenides like didodecyl selenide (B1212193) often faces challenges such as the use of hazardous reagents, harsh reaction conditions, and the formation of unwanted byproducts like diselenides. mdpi.comarkat-usa.org Current methods frequently involve the in-situ generation of selenide anions from elemental selenium using reducing agents like sodium borohydride (B1222165), followed by reaction with alkyl halides. mdpi.comarkat-usa.org However, these reactions can suffer from poor reproducibility and limited substrate scope. mdpi.com
Future research will likely focus on developing more efficient and environmentally benign synthetic strategies. This includes the exploration of:
Catalytic Systems: The use of transition metal catalysts (e.g., copper, palladium, nickel) could offer milder reaction conditions and improved selectivity for the desired selenide product. arkat-usa.org
Novel Selenium Precursors: Investigating alternative selenium sources beyond elemental selenium or odorous and toxic reagents like selenium dioxide could lead to safer and more practical syntheses. researchgate.netresearchgate.net The development of stable and easy-to-handle selenium transfer reagents is a promising area. mdpi.com
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly when handling reactive intermediates. researchgate.net
Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives is a key goal in modern synthetic chemistry. rsc.org
A significant challenge remains in the selective synthesis of symmetrical selenides without the co-production of diselenides. mdpi.comnih.gov Research into optimizing reaction pathways and developing selective catalysts will be crucial. mdpi.comarkat-usa.org
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of the structure-property relationships of didodecyl selenide requires sophisticated characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the structure of the final product, there is a growing need for in-situ techniques to study the molecule's behavior in real-time and under operational conditions. nih.govacs.org
Future research will likely leverage:
In-Situ Spectroscopy: Techniques like in-situ infrared (IR) and Raman spectroscopy can provide valuable information about the formation and transformation of this compound during a chemical reaction or within a functional material. nih.gov
Advanced NMR Techniques: Temperature-dependent 77Se NMR studies can offer insights into the dynamic behavior of the selenium atom and its local environment, which is crucial for understanding its reactivity and function. nih.govacs.org
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can determine the elemental composition and chemical state of selenium atoms within thin films and on surfaces, as demonstrated in studies of honeycomb films containing this compound. researchgate.netresearchgate.net
Microscopy Techniques: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are vital for characterizing the microstructure of materials incorporating this compound, such as polymer films. researchgate.netresearchgate.net
These advanced techniques will enable researchers to correlate the molecular properties of this compound with the macroscopic performance of the materials in which it is incorporated.
Exploitation of this compound in Emerging Functional Materials
The unique properties of the selenium atom, such as its redox activity and ability to form specific non-covalent interactions, make this compound a promising component for a new generation of functional materials. researchgate.netresearchgate.net
Emerging applications currently being explored include:
Biocompatible and Responsive Surfaces: this compound has been incorporated into polystyrene honeycomb films to create surfaces with tunable wettability. researchgate.netresearchgate.net These films exhibit redox-switchable properties, where oxidation with hydrogen peroxide creates a hydrophilic surface suitable for cell adhesion, and subsequent reduction with vitamin C renders the surface hydrophobic, allowing for cell detachment. researchgate.netresearchgate.net This technology has potential applications in regenerative medicine and cell culture. researchgate.net
Nanoparticle Synthesis: Dialkyl selenides and diselenides are valuable precursors for the synthesis of metal selenide nanocrystals with controlled phase and morphology. osti.govresearchgate.net The thermal decomposition of these precursors allows for the formation of metastable phases of materials like copper selenide, which exhibit interesting optoelectronic properties. nsf.govnih.gov this compound could be employed to synthesize a variety of metal selenide nanoparticles for applications in electronics, photonics, and catalysis.
Organic Electronics: Selenium-containing heterocycles are being investigated for use in organic solar cells and high-mobility transistors. osti.gov While research has focused more on other organoselenium compounds, the long alkyl chains of this compound could be advantageous for controlling solubility and morphology in solution-processed electronic devices.
Future research will likely expand into other areas, such as sensors, catalysts, and self-healing materials, by leveraging the unique chemical reactivity of the selenide moiety. mdpi.com
Integration with Advanced Manufacturing and Fabrication Technologies
To translate the promising properties of this compound-based materials from the laboratory to real-world applications, their integration with scalable and precise manufacturing techniques is essential.
Key areas of development include:
Solution-Based Processing: The solubility of this compound in organic solvents makes it compatible with various solution-based fabrication methods, such as spin-coating, dip-coating, and inkjet printing, which are crucial for creating thin films for electronic and biomedical applications.
"Breath Figure" Method: This self-assembly technique has been successfully used to create ordered honeycomb-structured films from a mixture of polystyrene and this compound. researchgate.netresearchgate.net Further refinement of this method could allow for the large-area fabrication of functional surfaces with controlled porosity and surface chemistry. researchgate.net
High-Resolution Patterning: Techniques for creating micro- and nano-scale patterns of functional materials are critical for the fabrication of advanced devices. light-am.com Methods developed for other solution-processed materials, such as cadmium-selenide quantum dots, could potentially be adapted for patterning this compound-containing materials for applications like micro-arrays and sensors. light-am.com
DNA-Encoded Libraries: The development of DNA-compatible synthetic methods for forming carbon-selenium bonds opens up the possibility of integrating organoselenium compounds like this compound into DNA-encoded chemical libraries, which would greatly facilitate the discovery of new bioactive molecules. rsc.org
The ability to precisely control the assembly and patterning of this compound at different length scales will be a key driver for its adoption in advanced technologies.
Synergistic Computational and Experimental Approaches for Material Design
The combination of computational modeling and experimental validation provides a powerful paradigm for accelerating the discovery and optimization of new materials. For this compound, this synergistic approach can offer deep insights into its fundamental properties and guide the design of novel functional materials.
Future research will benefit from:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, bonding, and reactivity of this compound. nih.govacs.org These calculations can help to understand reaction mechanisms, predict spectroscopic properties, and rationalize experimental observations. nih.gov For instance, DFT has been used to study the rotational barriers and conformational preferences of diselenides, which influences their NMR properties. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or within a polymer matrix. This can provide insights into self-assembly processes, interactions with other molecules, and the mechanical properties of composite materials.
Predictive Modeling for Material Properties: By developing accurate computational models, researchers can screen virtual libraries of organoselenium compounds and predict their properties before undertaking time-consuming and expensive experimental synthesis. This can significantly accelerate the design of materials with tailored optical, electronic, or biological properties. researchgate.net
The close integration of theoretical predictions and experimental verification will be instrumental in unlocking the full potential of this compound and guiding the rational design of next-generation materials.
Q & A
Q. What are the optimal synthetic conditions for producing high-purity didodecyl selenide, and how can impurities be minimized?
Methodological Answer: this compound synthesis typically involves selenation of dodecyl precursors using selenide reagents under inert atmospheres. Key parameters include temperature control (e.g., 80–120°C for homogeneous reaction kinetics) and stoichiometric ratios to avoid unreacted intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol at low temperatures) can reduce impurities like residual thiols or polyselenides. Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures phase purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies Se–C bond vibrations (~500–600 cm⁻¹), while ¹H and ¹³C NMR confirm alkyl chain integrity and selenide coordination. X-ray photoelectron spectroscopy (XPS) provides oxidation state analysis of selenium (e.g., Se²⁻ vs. Se⁰). For electronic properties, ultraviolet-visible (UV-Vis) spectroscopy detects ligand-to-metal charge transfer in selenide-derived nanomaterials, though this compound itself may lack strong absorbance in the visible range .
Q. How does this compound’s stability under ambient conditions impact its storage and experimental handling?
Methodological Answer: this compound is prone to oxidation in air, forming diselenides or elemental selenium. Store under argon or nitrogen in amber vials at –20°C. Pre-experiment purity checks via Raman spectroscopy (to detect Se–Se bonds at ~250 cm⁻¹) are critical. For temperature-sensitive reactions, use Schlenk-line techniques to prevent decomposition .
Advanced Research Questions
Q. How do temperature-dependent reaction pathways influence this compound’s role in nanoparticle synthesis (e.g., Cu₂₋ₓSe)?
Methodological Answer: At low temperatures (<60°C), this compound acts as a slow selenium donor due to strong C–Se bonds, favoring partial ligand exchange on nanoparticle surfaces. At higher temperatures (>100°C), thermal cleavage releases reactive selenide ions (Se²⁻), enabling anion exchange in Cu₂₋ₓS to Cu₂₋ₓ(S,Se) alloys. Monitor reaction progress with in situ UV-Vis and transmission electron microscopy (TEM) to correlate selenide release rates with particle morphology .
Q. What computational methods best predict the electronic structure and reactivity of this compound in ligand-exchange reactions?
Methodological Answer: Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., Perdew-Burke-Ernzerhof) models Se–C bond dissociation energies and ligand adsorption on metal surfaces. Plane-wave basis sets (e.g., Vienna Ab initio Simulation Package) simulate interfacial interactions between this compound and nanoparticles. Compare calculated binding energies with experimental thermogravimetric analysis (TGA) data to validate models .
Q. How can contradictions in cytotoxicity data for selenide-containing compounds be resolved when using this compound in biological studies?
Methodological Answer: Conflicting cytotoxicity reports often arise from selenium speciation (e.g., free Se²⁻ vs. stable organoselenides). For this compound, quantify selenium leaching via inductively coupled plasma mass spectrometry (ICP-MS) under physiological conditions (pH 7.4, 37°C). Pair with cell viability assays (MTT or Live/Dead staining) using primary hepatocytes or macrophages to assess toxicity thresholds. Surface modifications (e.g., PEGylation) reduce selenium release, enhancing biocompatibility .
Q. What mechanistic insights explain this compound’s role in selenide film deposition for optoelectronic applications?
Methodological Answer: Electrochemical deposition studies (rotating disk electrode voltammetry) reveal that this compound decomposes at cathodic potentials, releasing Se²⁻ for metal selenide (e.g., CdSe) film growth. Competing pathways (e.g., Se⁰ precipitation) are mitigated by optimizing electrolyte composition (e.g., pH buffering with citrate) and current density. Post-deposition annealing (200–300°C) improves crystallinity, as confirmed by X-ray diffraction (XRD) .
Tables of Key Data
Guidance for Addressing Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
